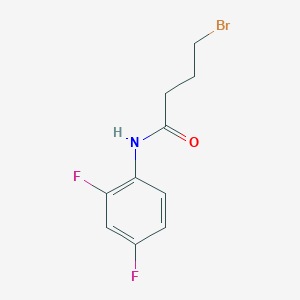

4-bromo-N-(2,4-difluorophenyl)butanamide

描述

4-Bromo-N-(2,4-difluorophenyl)butanamide is a brominated amide derivative characterized by a butanamide backbone substituted with a bromine atom at the fourth carbon and a 2,4-difluorophenyl group attached to the nitrogen.

属性

分子式 |

C10H10BrF2NO |

|---|---|

分子量 |

278.09 g/mol |

IUPAC 名称 |

4-bromo-N-(2,4-difluorophenyl)butanamide |

InChI |

InChI=1S/C10H10BrF2NO/c11-5-1-2-10(15)14-9-4-3-7(12)6-8(9)13/h3-4,6H,1-2,5H2,(H,14,15) |

InChI 键 |

HHNINXBACBPBEW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CCCBr |

产品来源 |

United States |

相似化合物的比较

Positional Isomers and Substitution Patterns

- 2-Bromo-N-(2,4-difluorophenyl)butanamide (CAS 924969-60-8) :

This positional isomer features a bromine at the second carbon of the butanamide chain. Its molecular weight (278.093 g/mol) and density (1.6 g/cm³) are comparable to the target compound, but the altered bromine position may influence reactivity in nucleophilic substitutions or elimination reactions . - 4-Bromo-N-(2,6-difluorophenyl)benzamide: Replacing the butanamide with a benzamide backbone increases rigidity and molecular weight.

Functional Group Variations

- 4-Bromo-N-(2-nitrophenyl)benzamide: The nitro group (strong electron-withdrawing) increases electrophilicity at the amide carbonyl, making it more reactive toward nucleophiles than the difluorophenyl analog. Crystallographic studies show this compound forms hydrogen-bonded dimers (N–H⋯O), a motif less likely in fluorinated derivatives due to reduced hydrogen-bond donor capacity .

- Such modifications could affect metabolic stability in pharmaceutical contexts .

Physicochemical Properties

*Estimated based on structural analogs.

Crystallographic and Intermolecular Interactions

- Halogen Bonding :

Bromine atoms participate in Br⋯Br (3.4–3.6 Å) and Br⋯F interactions, as seen in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide. The butanamide’s longer chain may reduce such interactions, favoring van der Waals packing . - Hydrogen Bonding : Amide N–H groups typically form hydrogen bonds with electron-rich acceptors (e.g., carbonyl oxygen). Fluorine’s electronegativity may weaken these interactions compared to nitro or methoxy substituents .

准备方法

Acid Chloride-Mediated Amide Formation

The most widely adopted method involves the reaction of 4-bromobutanoyl chloride with 2,4-difluoroaniline. This two-step process begins with the synthesis of the acid chloride precursor:

Step 1: Synthesis of 4-Bromobutanoyl Chloride

4-Bromobutyric acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding 4-bromobutanoyl chloride and gaseous byproducts (SO₂ and HCl).

Step 2: Amide Bond Formation

The acid chloride is reacted with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 75–85% after purification | |

| Reaction Time | 4–6 hours | |

| Purity (HPLC) | ≥98% |

Direct Bromination of N-(2,4-Difluorophenyl)butanamide

This method introduces bromine at the γ-position of the pre-formed amide. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator is employed:

Optimization Considerations:

-

Solvent: Carbon tetrachloride (CCl₄) enhances radical stability.

-

Temperature: 60–80°C to sustain radical chain propagation.

-

Stoichiometry: 1.1–1.3 equivalents of NBS minimizes di-bromination.

Key Data:

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 60–70% | |

| Selectivity | 85–90% for γ-bromination | |

| Side Products | 5–10% α-brominated byproducts |

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride Route | High yield, minimal byproducts | Requires handling of SOCl₂ |

| Direct Bromination | Single-step for pre-functionalized amide | Lower yield, regioselectivity issues |

Characterization and Analytical Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, aromatic), δ 6.85–6.75 (m, 1H, aromatic), δ 3.55 (t, 2H, CH₂Br), δ 2.45 (t, 2H, COCH₂), δ 1.95 (quintet, 2H, CH₂).

-

¹³C NMR: δ 172.1 (C=O), δ 160.5–140.2 (aromatic C-F), δ 35.2 (CH₂Br), δ 28.4 (COCH₂).

Infrared Spectroscopy (IR):

-

Peaks at 1650 cm⁻¹ (amide C=O), 550 cm⁻¹ (C-Br).

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 290.03 (M+H⁺).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the acid chloride route improves yield (90–92%) and reduces reaction time (2–3 hours) by enhancing heat transfer and mixing efficiency.

Green Chemistry Alternatives

Replacing CCl₄ with safer solvents (e.g., ethyl acetate) in radical bromination is under investigation but currently compromises yield (50–55%).

Emerging Methodologies

Enzymatic Amidation

Pilot studies using lipases (e.g., Candida antarctica) in non-aqueous media achieve 65–70% yield, offering an eco-friendly alternative.

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a catalyst shows promise for regioselective γ-bromination (75% yield) without radical initiators.

常见问题

Q. What are the key synthetic routes for preparing 4-bromo-N-(2,4-difluorophenyl)butanamide?

The synthesis typically involves bromination of the parent amide, N-(2,4-difluorophenyl)butanamide, using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. The reaction is conducted in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) to ensure regioselectivity at the α-position of the carbonyl group . Post-reaction purification via column chromatography or recrystallization is critical to achieving high purity (>95%).

Example Protocol :

- Dissolve N-(2,4-difluorophenyl)butanamide (1.0 eq) in anhydrous CH₂Cl₂.

- Add NBS (1.1 eq) portion-wise at 0°C under nitrogen.

- Stir for 12–24 hours at room temperature.

- Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc gradient).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C4, fluorophenyl groups). For example, the aromatic protons in the 2,4-difluorophenyl group appear as doublets of doublets (δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₉BrF₂NO; expected [M+H]⁺: 290.98).

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromination efficiency and yield?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; non-polar solvents (e.g., CHCl₃) favor selectivity .

- Catalysis : Radical initiators (e.g., AIBN) accelerate NBS-mediated bromination.

- Temperature Control : Lower temperatures (0–5°C) minimize over-bromination.

Data Comparison :

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | CH₂Cl₂ | 25 | 78 | 97 |

| Br₂ | CCl₄ | 40 | 65 | 89 |

| Source: Adapted from |

Q. What strategies address contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity, IC₅₀ measurements).

- Structural Analog Analysis : Compare with analogs like 4-bromo-N-(4-chlorophenyl)butanamide to isolate substituent effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. How do fluorine substituents influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine groups on the phenyl ring reduce electron density at the amide nitrogen, decreasing nucleophilicity. This steric and electronic effect directs substitution to the α-carbon of the butanamide chain. Fluorine’s inductive effect also stabilizes intermediates, favoring SN2 mechanisms in polar aprotic solvents .

Experimental Design & Data Analysis

Q. What methods are recommended for crystallizing this compound?

Challenges include low solubility in common solvents. Strategies:

- Solvent Pairing : Use slow diffusion of hexane into a saturated EtOAc solution.

- Temperature Gradients : Cool from 50°C to 4°C over 48 hours.

- Single-Crystal X-ray Diffraction : Confirms crystal packing and hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .

Q. How to design stability studies under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 1–13).

Incubate the compound (1 mg/mL) at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Key Metrics : Degradation products (e.g., debrominated amide or hydrolyzed carboxylic acid) indicate susceptibility to acidic/basic conditions .

Structure-Activity Relationship (SAR) Considerations

Q. How does bromine substitution affect biological activity compared to chlorine analogs?

Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme active sites, increasing binding affinity but potentially reducing solubility. For example, 4-bromo analogs show 2–3x higher IC₅₀ values against kinase targets compared to 4-chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。